molecular formula C17H12Cl2O3 B13015459 Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate

Cat. No.: B13015459
M. Wt: 335.2 g/mol
InChI Key: QYLUUBTXKOQHTH-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes a prop-2-yn-1-yl group, a 2,4-dichlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 4-((2,4-dichlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The 2,4-dichlorobenzyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is unique due to the presence of both the alkyne and 2,4-dichlorobenzyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H12Cl2O3

Molecular Weight

335.2 g/mol

IUPAC Name

prop-2-ynyl 4-[(2,4-dichlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12Cl2O3/c1-2-9-21-17(20)12-4-7-15(8-5-12)22-11-13-3-6-14(18)10-16(13)19/h1,3-8,10H,9,11H2

InChI Key

QYLUUBTXKOQHTH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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